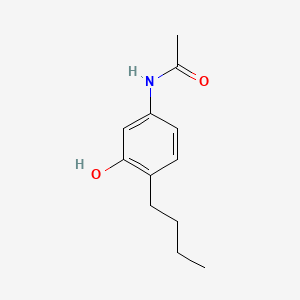

N-(4-Butyl-3-hydroxyphenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

22932-84-9 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(4-butyl-3-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C12H17NO2/c1-3-4-5-10-6-7-11(8-12(10)15)13-9(2)14/h6-8,15H,3-5H2,1-2H3,(H,13,14) |

InChI Key |

IPWMGFCGVAEIHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)NC(=O)C)O |

Origin of Product |

United States |

Background and Contextualization of N 4 Butyl 3 Hydroxyphenyl Acetamide Research

N-(4-Butyl-3-hydroxyphenyl)acetamide belongs to the larger class of hydroxyphenylacetamide derivatives. Research into this family of compounds is often driven by their structural similarity to well-known molecules with established biological activities. The hydroxyphenylacetamide scaffold is a key feature in many pharmacologically active compounds, making its derivatives, such as this compound, subjects of interest for potential new applications.

The butyl group and the hydroxyl group on the phenyl ring of this compound are significant modifications that can influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capabilities. These modifications are often explored in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic profiles of parent compounds. The specific placement of the butyl and hydroxyl groups on the phenyl ring in this compound suggests a targeted design to interact with biological systems in a particular manner.

Chemical Classification and Structural Features of N 4 Butyl 3 Hydroxyphenyl Acetamide

N-(4-Butyl-3-hydroxyphenyl)acetamide is classified as a substituted acetamide (B32628). Its structure consists of a central acetamide group where the nitrogen atom is attached to a substituted phenyl ring. The phenyl ring is functionalized with a butyl group at the fourth position and a hydroxyl group at the third position relative to the acetamide substituent.

The key structural features of this compound include:

Acetamide Group (-NHCOCH3): This functional group is a common feature in many organic compounds and is known to participate in hydrogen bonding.

Phenyl Ring: The aromatic ring provides a rigid scaffold for the functional groups.

Butyl Group (-C4H9): This alkyl chain increases the lipophilicity of the molecule, which can affect its solubility and ability to cross biological membranes.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H17NO2 |

| Average Mass | 207.273 g/mol epa.gov |

| Monoisotopic Mass | 207.125929 g/mol epa.gov |

Current State of Knowledge and Identified Research Gaps Pertaining to N 4 Butyl 3 Hydroxyphenyl Acetamide

The current state of knowledge specifically on N-(4-Butyl-3-hydroxyphenyl)acetamide is limited. While basic chemical information such as its molecular formula and mass are available, there is a notable scarcity of published research focusing exclusively on this compound.

Identified Research Gaps:

Synthesis and Characterization: While general methods for the synthesis of acetamide (B32628) derivatives are well-established, specific, optimized synthetic routes and detailed characterization data (such as NMR, IR, and mass spectrometry) for this compound are not widely reported in academic literature.

Biological Activity: There is a significant lack of data on the biological activities of this compound. Its structural similarity to other bioactive compounds suggests that it may possess interesting pharmacological properties, but this has yet to be systematically investigated.

Physicochemical Properties: Detailed studies on the physicochemical properties of this compound, such as its solubility, pKa, and lipophilicity (logP), are not readily available. These properties are crucial for understanding its behavior in biological systems.

Mechanism of Action: Without established biological activity, the mechanism of action of this compound remains unknown.

The primary research gap is the lack of fundamental studies on the synthesis, characterization, and biological evaluation of this specific compound.

Rationale and Objectives of a Comprehensive Scholarly Review on N 4 Butyl 3 Hydroxyphenyl Acetamide

Retrosynthetic Analysis and Key Precursors for this compound

A retrosynthetic analysis of this compound reveals a logical disconnection at the amide bond, a common and reliable strategy for simplifying the synthesis of such molecules. This primary disconnection points to two key precursors: an amine and an acetylating agent. The key precursor is the substituted aminophenol, 4-butyl-3-aminophenol .

The synthesis of this key aminophenol intermediate can be envisioned through several pathways, starting from simpler, more readily available materials. One approach involves the functionalization of a pre-existing aminophenol scaffold, such as m-aminophenol. This would entail the introduction of a butyl group onto the aromatic ring, likely through a Friedel-Crafts alkylation reaction. Alternatively, one could start with a butyl-substituted phenol and introduce the amino group. This can be achieved through nitration followed by reduction, a classic and widely used method for the synthesis of anilines. A third possibility is the direct amination of a butyl-substituted phenol, a more modern approach that aligns with green chemistry principles.

Conventional Organic Synthesis Approaches to this compound

Conventional organic synthesis provides robust and well-established methods for the preparation of this compound. These approaches typically involve multi-step reaction sequences that allow for the controlled introduction of the required functional groups.

Multistep Reaction Pathways and Intermediate Derivatization

A plausible multistep synthesis of this compound can be designed starting from m-aminophenol. This pathway would involve the following key steps:

Protection of Functional Groups: To control the regioselectivity of the subsequent alkylation step and to prevent unwanted side reactions, the amino and hydroxyl groups of m-aminophenol are typically protected. The amino group can be protected as an acetamide, and the hydroxyl group as a methyl ether.

Friedel-Crafts Butylation: With the functional groups protected, a Friedel-Crafts butylation can be performed to introduce the butyl group onto the aromatic ring. This reaction is typically carried out using a butyl halide (e.g., 1-chlorobutane) and a Lewis acid catalyst such as aluminum chloride (AlCl₃). The directing effects of the protected amino and hydroxyl groups will influence the position of the incoming butyl group.

Deprotection: Following the successful installation of the butyl group, the protecting groups on the amino and hydroxyl functionalities are removed. The methyl ether can be cleaved using a reagent like boron tribromide (BBr₃), and the acetamide can be hydrolyzed under acidic or basic conditions to regenerate the free amine.

Selective Acylation: The final step is the selective acylation of the amino group of the resulting 4-butyl-3-aminophenol. This is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. The greater nucleophilicity of the amino group compared to the hydroxyl group generally allows for selective N-acylation.

An alternative pathway could commence with a suitable butyl-substituted phenol. This route would involve:

Nitration: The butyl-phenol is subjected to nitration to introduce a nitro group onto the aromatic ring. The position of nitration will be directed by the existing hydroxyl and butyl groups.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group. Common methods for this transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. chemicalbook.com

Acylation: The resulting aminophenol is then acylated as described in the previous pathway.

Optimization of Reaction Conditions, Yields, and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for each step. Key parameters that can be varied to improve yields and selectivity include the choice of reagents, solvents, catalysts, reaction temperature, and reaction time.

For the final acylation step, the choice of the acetylating agent and the reaction conditions are crucial for achieving high chemoselectivity for N-acylation over O-acylation. While the amino group is generally more nucleophilic, forcing conditions can lead to the formation of the O-acylated by-product. The use of milder acetylating agents and controlled temperatures can enhance the selectivity. A systematic study of different acyl donors, such as vinyl acetate (B1210297), acetic anhydride, and ethyl acetate, can help in identifying the optimal reagent. acs.orgacs.org

Below is an interactive data table illustrating a hypothetical optimization of the acylation of 4-butyl-3-aminophenol.

| Entry | Acetylating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Acetic Anhydride | Dichloromethane | 25 | 85 |

| 2 | Acetyl Chloride | Pyridine | 0 | 90 |

| 3 | Vinyl Acetate | Tetrahydrofuran | 50 | 75 |

| 4 | Acetic Anhydride | Ethyl Acetate | 25 | 88 |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Development and Application of Sustainable Catalytic Systems

A key aspect of greening the synthesis of this compound is the use of sustainable catalytic systems. For the preparation of the key intermediate, 4-butyl-3-aminophenol, catalytic amination of a corresponding butyl-phenol offers a more atom-economical and environmentally benign alternative to the traditional nitration-reduction sequence. Recent advances have demonstrated the feasibility of direct amination of phenols using rhodium-based catalysts, with water as the only byproduct. organic-chemistry.orgresearchgate.netacs.org

Furthermore, the final acetylation step can be made greener by employing biocatalysts, such as immobilized lipases. acs.orgacs.org Lipases can catalyze the acylation of amines with high selectivity under mild reaction conditions, often in greener solvents or even solvent-free systems. This enzymatic approach avoids the use of corrosive reagents and minimizes the formation of by-products.

Solvent Minimization and Waste Reduction Strategies

Reducing the use of volatile organic solvents is a central tenet of green chemistry. For the synthesis of this compound, strategies to minimize solvent use include performing reactions in greener solvents like water or supercritical fluids, or adopting solvent-free reaction conditions. Mechanochemistry, where reactions are carried out by grinding solids together, has emerged as a powerful solvent-free technique for various organic transformations, including acylations. tandfonline.com

Waste reduction can also be achieved by choosing reagents that have a high atom economy. For the acylation step, the use of ketene as an acylating agent is an attractive option as it leads to the direct incorporation of the acetyl group without the formation of any by-products, in contrast to acetic anhydride or acetyl chloride which generate acetic acid or hydrochloric acid as by-products, respectively. google.com

The table below presents a hypothetical comparison of different acylation methods based on green chemistry metrics.

| Method | Reagent | By-product | Solvent | Environmental Impact |

| Conventional | Acetic Anhydride | Acetic Acid | Dichloromethane | High |

| Catalytic | Acetic Anhydride | Acetic Acid | Ethyl Acetate | Medium |

| Biocatalytic | Vinyl Acetate | Acetaldehyde | Tetrahydrofuran | Low |

| Green Reagent | Ketene | None | Solvent-free | Very Low |

Flow Chemistry and Continuous Synthesis of this compound

The adaptation of synthetic routes for this compound to a continuous flow process offers numerous advantages over traditional batch manufacturing, including enhanced safety, improved heat and mass transfer, greater consistency in product quality, and the potential for automation and process optimization. A plausible continuous synthesis approach can be conceptualized based on established multi-step flow chemistry processes for other pharmaceutical ingredients.

A potential two-step continuous process for this compound could involve the hydrogenation of a nitrophenol precursor followed by an amidation reaction. This approach mirrors the automated, multi-step synthesis developed for paracetamol. In this analogous process, a three-phase heterogeneous hydrogenation of a substituted nitrophenol would be followed by a homogeneous amidation to yield the final product.

Key features of a potential flow synthesis could include:

Packed-Bed Reactors: For the heterogeneous hydrogenation step, a packed-bed reactor containing a suitable catalyst (e.g., palladium on carbon) would be employed. The use of such reactors in flow chemistry allows for efficient catalyst handling and reuse, a critical factor for process sustainability.

Micromixers and Tubular Reactors: The subsequent amidation reaction could be carried out in a system of micromixers and heated coiled tubular reactors. This setup ensures rapid and efficient mixing of reagents and precise temperature control, leading to higher yields and purity.

Process Analytical Technology (PAT): The integration of inline analytical techniques, such as High-Performance Liquid Chromatography (HPLC), would enable real-time monitoring of the reaction progress. This data can be fed into an automated control system to optimize reaction parameters, such as temperature, flow rate, and reagent stoichiometry, to maintain optimal performance.

The following interactive table outlines a hypothetical set of optimized parameters for a two-step continuous synthesis of this compound, based on analogous processes for similar compounds.

| Parameter | Step 1: Hydrogenation | Step 2: Amidation |

| Reactor Type | Packed-Bed Reactor | Coiled Tubular Reactor |

| Catalyst | 5% Pd/C | None (Homogeneous) |

| Temperature | 80-120 °C | 100-150 °C |

| Pressure | 5-10 bar (H2) | Atmospheric |

| Residence Time | 5-15 minutes | 10-30 minutes |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Reactant 1 | 4-Butyl-3-hydroxy-nitrophenol | 4-Amino-2-butylphenol |

| Reactant 2 | Hydrogen (H2) | Acetic Anhydride |

| Hypothetical Yield | >95% | >97% |

Scale-Up Considerations and Process Chemistry Development for this compound Production

The transition from a laboratory-scale synthesis of this compound to large-scale industrial production necessitates careful consideration of process chemistry and engineering parameters to ensure efficiency, safety, and economic viability.

Key Scale-Up Considerations:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is crucial for designing a robust and scalable process. This includes identifying rate-limiting steps and potential side reactions, as well as managing the heat generated during the reaction, especially in exothermic steps like amidation.

Solvent Selection: The choice of solvent is critical and should be based on factors such as reactant and product solubility, reaction performance, safety, environmental impact, and ease of recovery. Green solvents like 2-MeTHF are increasingly preferred in pharmaceutical manufacturing.

Catalyst Selection and Deactivation: For catalytic reactions such as hydrogenation, the choice of catalyst, its loading, and its stability over time are important factors. Catalyst deactivation can significantly impact process efficiency, and strategies for catalyst regeneration or replacement need to be developed.

Process Safety: A comprehensive safety assessment is required to identify and mitigate potential hazards associated with the process, including the handling of flammable solvents, high-pressure gases, and potentially toxic reagents.

The table below outlines key process development and scale-up parameters that would need to be investigated for the industrial production of this compound.

| Parameter | Laboratory-Scale Focus | Scale-Up Challenge |

| Heat Transfer | Efficiently managed in small-scale glassware | Surface area-to-volume ratio decreases, requiring specialized reactor design |

| Mass Transfer | Generally not limiting in well-stirred flasks | Can become a limiting factor in large reactors, affecting reaction rates |

| Mixing | Easily achieved with magnetic stirrers | Requires powerful mechanical agitation to ensure homogeneity |

| Reagent Addition | Typically done manually in one portion | Controlled addition rates are critical to manage reaction exotherms |

| Product Isolation | Simple filtration and evaporation | Requires development of robust crystallization and drying procedures |

| Impurity Profile | Minor impurities may not be fully characterized | All impurities must be identified, and their formation controlled |

By systematically addressing these considerations, a scalable, safe, and efficient manufacturing process for this compound can be developed, leveraging the principles of modern process chemistry and engineering.

Spectroscopic Techniques for Elucidation Beyond Basic Identity

Detailed spectroscopic data, which is fundamental for confirming molecular structure and understanding electronic and vibrational properties, is not available for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

No specific, peer-reviewed studies presenting high-resolution ¹H, ¹³C, or 2D NMR data for this compound could be located. Such data would be essential for assigning the chemical shifts and coupling constants of the protons and carbons in the butyl chain, the aromatic ring, and the acetamide group, providing definitive insights into the compound's connectivity and solution-state conformation.

Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, MS/MS, Ion Mobility MS)

While the monoisotopic mass of this compound can be calculated from its chemical formula (C₁₂H₁₇NO₂), detailed experimental data from advanced MS techniques are absent from the literature. High-Resolution Mass Spectrometry (HRMS) would provide precise mass confirmation, and tandem mass spectrometry (MS/MS) would be required to establish its fragmentation patterns, which are crucial for structural confirmation and identification in complex mixtures. Data from techniques like Ion Mobility MS, which could offer insights into the molecule's gas-phase shape and conformation, is also unavailable.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group and Bond Analysis

A detailed vibrational analysis of this compound using Fourier-Transform Infrared (FTIR) and Raman spectroscopy has not been published. This analysis would identify the characteristic vibrational frequencies for its functional groups (O-H, N-H, C=O, C-N, aromatic C-H, and alkyl C-H) and how they might be influenced by intra- and intermolecular interactions, such as hydrogen bonding. Without this experimental data, a definitive assignment of its vibrational modes is not possible.

X-ray Crystallography and Solid-State Characteristics of this compound

The solid-state structure of this compound remains uncharacterized, as no crystallographic data has been deposited in scientific databases.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique is the gold standard for determining precise molecular geometry, including bond lengths, bond angles, and torsional angles. It would also reveal the three-dimensional arrangement of molecules in the crystal lattice, known as crystal packing, and detail the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that govern the solid-state structure.

Powder X-ray Diffraction for Polymorphic Forms and Amorphous States

In the absence of any crystallographic studies, there is no information regarding the potential for this compound to exist in different crystalline forms (polymorphism) or in a non-crystalline (amorphous) state. Powder X-ray Diffraction (PXRD) is the primary technique used to investigate these phenomena, which are critical in fields such as pharmaceuticals and materials science.

Co-crystallization and Salt Formation Studies

Co-crystallization is a sophisticated technique in crystal engineering used to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. nih.govnih.gov This is achieved by combining the API with a benign coformer molecule in a specific stoichiometric ratio within a crystal lattice. researchgate.net These components are held together by non-covalent interactions, most commonly hydrogen bonds. nih.gov The formation of co-crystals can lead to improved properties such as solubility, dissolution rate, stability, and bioavailability. nih.govacs.orgglobalresearchonline.net

Common methods for preparing co-crystals include:

Solvent Evaporation: This widely used technique involves dissolving the API and a selected coformer in a suitable solvent, followed by slow evaporation to induce co-crystallization. nih.gov

Grinding: Both neat (dry) grinding and liquid-assisted grinding (LAG) are solid-state methods where mechanical energy is used to facilitate the formation of co-crystals.

Slurry Conversion: In this method, the API is stirred in a solvent in which it is sparingly soluble, and a coformer is added. The less soluble co-crystal form will precipitate out over time. acs.org

Salt formation is another common strategy to enhance the solubility and dissolution rate of ionizable drug candidates. nih.govrjpdft.com This process involves a proton transfer between an acidic or basic API and a suitable counter-ion to form a salt. pharmtech.com The selection of an appropriate salt form is a critical step in drug development, governed by factors such as the pKa of the drug and the counter-ion, which ideally should differ by at least two pH units to ensure stable salt formation. pharmtech.comnih.gov

Application to this compound:

The this compound molecule possesses functional groups—a phenolic hydroxyl group and an amide group—that are amenable to forming hydrogen bonds, making it a candidate for co-crystallization. Potential coformers could be selected from the GRAS (Generally Regarded as Safe) list of compounds that can act as hydrogen bond acceptors or donors.

Regarding salt formation, the phenolic hydroxyl group is weakly acidic, which might allow for the formation of salts with strong bases. However, a comprehensive search of scientific and patent literature did not yield any specific studies on the co-crystallization or salt formation of this compound. Consequently, there is no available data on potential coformers or salt forms for this compound.

Conformational Analysis of this compound in Solution and Gas Phase

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexible butyl chain and the rotatable bond between the phenyl ring and the acetamide group in this compound suggest that it can adopt multiple conformations. Understanding these conformational preferences is crucial as they can influence the molecule's biological activity and physical properties.

Experimental Approaches to Conformational Preferences (e.g., VT-NMR, MD-NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) is a powerful technique for studying dynamic processes in molecules, including conformational changes. numberanalytics.comox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to different conformers. rsc.org At low temperatures, the rate of interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, these signals may broaden and eventually coalesce into a single, averaged signal. Analysis of this data can provide thermodynamic and kinetic information about the conformational equilibrium. numberanalytics.comacs.org

Molecular Dynamics NMR (MD-NMR) combines computational molecular dynamics simulations with experimental NMR data to generate a detailed picture of the conformational ensemble of a molecule in solution. nih.gov MD simulations can provide an atomistic view of the dynamic motions of the molecule, while NMR data, such as Nuclear Overhauser Effects (NOEs), J-couplings, and residual dipolar couplings (RDCs), provide experimental restraints to ensure the simulated ensemble is consistent with the solution-state behavior. nih.govacs.orgmdpi.com

Application to this compound:

No specific VT-NMR or MD-NMR studies for this compound have been reported in the literature. Such studies would be valuable in determining the preferred orientations of the butyl group and the acetamide substituent relative to the phenyl ring in different solvents.

Computational Methods for Conformer Prediction and Energy Landscapes

Computational chemistry offers a suite of tools for predicting the stable conformations of a molecule and mapping its potential energy surface (PES). nih.govlibretexts.org A PES is a mathematical representation of the energy of a molecule as a function of its geometry. libretexts.org

Conformer Prediction algorithms systematically or stochastically explore the conformational space of a molecule by rotating its flexible bonds. The geometries of the resulting conformers are then optimized using quantum mechanical or molecular mechanics methods to find the local energy minima on the PES. manchester.ac.ukopenreview.net

Energy Landscapes are visualizations of the PES that show the relative energies of different conformers and the energy barriers that separate them. rsc.org By calculating the energy of a molecule at numerous points in its conformational space, an energy landscape can be constructed. This landscape provides insights into the most stable conformers (global and local minima) and the pathways for interconversion between them (saddle points or transition states). researchgate.netbohrium.com

Application to this compound:

While general computational methods are readily available, no specific studies detailing the conformational analysis or the potential energy landscape of this compound have been published. A computational study of this molecule would likely involve a systematic search of the torsional angles associated with the butyl chain and the acetamide group to identify low-energy conformers. Subsequent quantum chemical calculations could then be used to refine the energies of these conformers and map the energy landscape, providing a theoretical understanding of its conformational preferences in the gas phase, which can be extended to solution with appropriate solvation models.

Below is a hypothetical data table illustrating the kind of information that could be generated from a computational conformational analysis for two hypothetical conformers, Conformer A and Conformer B . This data is for illustrative purposes only and is not based on actual experimental or calculated results.

| Parameter | Hypothetical Conformer A | Hypothetical Conformer B |

|---|---|---|

| Dihedral Angle (C-C-N-C) | 30° | 150° |

| Relative Energy (kcal/mol) | 0.00 | 1.50 |

| Dipole Moment (Debye) | 2.5 | 3.1 |

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule, providing insights into its stability, reactivity, and spectroscopic properties. These ab initio methods solve the Schrödinger equation for a given molecular structure, yielding detailed information about its electronic distribution and energy levels.

Density Functional Theory (DFT) for Molecular Orbitals and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex multi-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. researchgate.net For molecules like N-(4-hydroxyphenyl)acetamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31++G, are employed to determine optimized geometry and electronic properties. researchgate.net

A key outcome of DFT calculations is the characterization of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For N-(4-hydroxyphenyl)acetamide, the HOMO is typically localized over the phenyl ring and the hydroxyl and amino groups, while the LUMO is distributed across the acetamide group and the phenyl ring, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net

These calculations also yield important electronic properties that describe the molecule's reactivity and behavior in an electric field.

| Chemical Hardness (η) | Resistance of the molecule to change its electron configuration. | 2.75 eV |

Note: Values are representative and can vary based on the specific DFT functional, basis set, and computational model used.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive behavior of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are typically associated with electronegative atoms (like oxygen) and are susceptible to electrophilic attack. In N-(4-hydroxyphenyl)acetamide, the most negative potential is concentrated around the carbonyl oxygen of the acetamide group. researchgate.net

Blue regions indicate positive electrostatic potential, representing areas with a deficiency of electrons. These are prime targets for nucleophilic attack and are usually found around hydrogen atoms, particularly the hydroxyl and amide protons. researchgate.net

Green regions represent neutral or near-zero potential.

Analysis of the MEP surface provides a visual guide to the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, the negative potential on the carbonyl oxygen and the positive potential on the amide and hydroxyl hydrogens highlight their roles as hydrogen bond acceptors and donors, respectively. acs.orgnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural elucidation and comparison with experimental data.

Infrared (IR) Frequencies: Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. researchgate.net By computing the vibrational modes of the optimized molecular geometry, a theoretical spectrum can be generated. For N-(4-hydroxyphenyl)acetamide, DFT calculations can predict the stretching frequencies of key functional groups, such as the O-H stretch of the phenol, the N-H stretch of the amide, and the C=O stretch of the carbonyl group. acs.orgnih.gov Comparing the calculated frequencies (often scaled to correct for systematic errors) with experimental data confirms the vibrational assignments and provides a deeper understanding of the molecule's structure. researchgate.net

Table 2: Representative Calculated vs. Experimental IR Frequencies for N-(4-hydroxyphenyl)acetamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3450 | ~3325 |

| N-H Stretch | ~3380 | ~3161 |

| C=O Stretch | ~1680 | ~1654 |

| Aromatic C-H Stretch | ~3100 | ~3050 |

| C-N Stretch | ~1520 | ~1510 |

Note: Calculated frequencies are typically higher than experimental ones due to the harmonic approximation and require a scaling factor for better correlation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical prediction of chemical shifts is invaluable for assigning signals in complex experimental spectra and for confirming the proposed structure of a molecule. vrscet.in Calculations on N-(4-hydroxyphenyl)acetamide can predict the chemical shifts for the aromatic protons, the methyl protons, and the carbons in the phenyl ring and acetamide group, which generally show good agreement with experimental values. vrscet.in

Molecular Dynamics (MD) Simulations of this compound

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding events at an atomistic level.

Dynamic Behavior and Conformational Transitions in Various Solvents

The behavior of this compound can be significantly influenced by its environment. MD simulations are used to study how the molecule behaves in different solvents, such as water or ethanol (B145695). acs.org These simulations can reveal:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute molecule. For a molecule with both polar (hydroxyl, amide) and nonpolar (butyl) groups, water molecules would be expected to form hydrogen bonds with the polar regions, while being more ordered and structured around the hydrophobic butyl chain.

Conformational Flexibility: The molecule is not rigid and can adopt different shapes or conformations due to the rotation around single bonds (e.g., the C-N bond of the amide or the C-C bond of the butyl group). MD simulations can track these conformational transitions over time and identify the most stable or populated conformations in a given solvent. acs.org

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent are crucial for its solubility and properties. MD simulations can quantify the average number of hydrogen bonds and their lifetimes, providing insight into the strength of solute-solvent interactions. acs.orgnih.govacs.org

Interaction Mechanisms with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

A primary application of MD simulations in medicinal chemistry is to study how a small molecule interacts with a biological target, such as a protein enzyme. For the analogous compound N-(4-hydroxyphenyl)acetamide, a key target is the cyclooxygenase (COX) enzyme. researchgate.net MD simulations and molecular docking studies can elucidate the interaction mechanism at the molecular level. researchgate.net

These simulations can:

Identify the Binding Pose: Determine the most likely orientation and conformation of the molecule when it binds to the active site of the protein.

Characterize Key Interactions: Pinpoint the specific amino acid residues in the protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the molecule. For example, the hydroxyl and amide groups of N-(4-hydroxyphenyl)acetamide are critical for forming hydrogen bonds within the COX active site.

Calculate Binding Free Energy: Estimate the strength of the interaction between the molecule and the protein, which is a predictor of its binding affinity.

By simulating the dynamic process of a molecule entering and residing within a protein's binding pocket, researchers can understand the structural and energetic basis of its biological activity, guiding the design of new and more effective molecules.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target.

Through computational methods like inverse molecular docking, several putative biological targets for this compound have been identified. These studies simulate the interaction of the compound against a library of known protein structures to find potential binding partners. Key identified targets include enzymes and receptors involved in pain and inflammation pathways. mdpi.compatsnap.com

Prominent putative targets for this compound include:

Transient Receptor Potential Vanilloid 1 (TRPV1): A key receptor involved in pain perception. Docking studies place this compound within the capsaicin-binding pocket of TRPV1. researchgate.netresearchgate.netresearchgate.net

Fatty Acid Amide Hydrolase (FAAH): The enzyme responsible for the degradation of endocannabinoids. This compound is not only a product of FAAH-mediated conjugation but also interacts with the enzyme. nih.govoaepublish.comnih.gov

Cyclooxygenase (COX) Enzymes: Both COX-1 and COX-2, which are central to the synthesis of prostaglandins, have been identified as targets. researchgate.netoaepublish.comnih.gov

Heat Shock Protein 90 (HSP90): Molecular docking results indicate that the compound can interact with the N-terminal ATP-binding domains of HSP90α and HSP90β. mdpi.com

Fatty Acid-Binding Proteins (FABPs): These proteins are involved in the intracellular transport of lipids and have been shown to bind this compound. nih.gov

Cannabinoid Receptors (CB1 and CB2): The compound is reported to be a weak agonist of both CB1 and CB2 receptors. wikipedia.org

Docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The stability and strength of these interactions are quantified by binding affinity scores, often expressed in kcal/mol.

For the TRPV1 receptor , the hydroxyl group of this compound is predicted to form crucial hydrogen bond interactions with the amino acid residues Glutamic acid (Glu570) and Arginine (Arg557) in the binding pocket. researchgate.net The long arachidonic tail of the molecule facilitates extensive non-specific, hydrophobic interactions within the receptor. researchgate.net

In studies with HSP90α and HSP90β , this compound forms hydrogen bonds with key residues such as Ile-104 and Gln-23 of HSP90α, and Ile-104 and Tyr-139 of HSP90β. mdpi.com Molecular dynamics simulations have further suggested that these interactions are stable over time. mdpi.com

The binding affinity of this compound to various proteins has been calculated using methods like the Molecular Mechanics Generalized Born Surface Area (MMGBSA) approach. These calculations show favorable binding free energies, indicating stable complex formation. mdpi.com

Table 1: Predicted Binding Free Energies of this compound with Various Human Proteins

| Protein Target (PDB ID) | Calculated Binding Free Energy (kcal/mol) |

| 3NMQ | -40.52 ± 0.77 |

| 3O96 | -38.28 ± 0.58 |

| 5J20 | -40.66 ± 0.61 |

Data derived from MMGBSA calculations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tiu.edu.iq This allows for the prediction of the activity of new, unsynthesized compounds.

While specific QSAR models exclusively for this compound are not extensively published, the methodology for their development is well-established. nih.gov A typical QSAR study for its analogs would involve:

Dataset Assembly: A collection of this compound analogs with experimentally measured biological activity (e.g., inhibition of COX-2, activation of TRPV1) would be compiled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, a mathematical equation is developed that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Such a model could then be used to predict the biological activity of novel derivatives of this compound before they are synthesized, prioritizing the most promising candidates for further investigation.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu The selection of appropriate descriptors is a critical step in building a robust QSAR model. tiu.edu.iq Descriptors are typically categorized into several classes.

Table 2: Common Classes of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Description | Examples |

| Constitutional | Describe the basic composition of a molecule without regard to its geometry. | Molecular Weight, Number of Atoms, Number of H-bond Acceptors/Donors |

| Topological | Describe the connectivity of atoms in a molecule. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric | Describe the 3D properties of a molecule. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia |

| Electronic | Describe the electronic properties of a molecule. | Dipole Moment, Partial Charges, HOMO/LUMO Energies |

| Quantum-Chemical | Derived from quantum mechanical calculations, providing detailed electronic information. | HOMO/LUMO Energies, Mulliken Charges, Polarizability |

Information sourced from general QSAR literature. ucsb.edunih.gov

For this compound and its analogs, descriptors related to hydrophobicity (like logP), electronic properties (such as the energy of the Highest Occupied Molecular Orbital, HOMO), and steric bulk would likely be important for modeling their interactions with biological targets. ucsb.edu

Cheminformatics and Virtual Screening Applications for this compound Derivatives

Cheminformatics combines computational tools to analyze and model chemical and biological data. One of its primary applications in drug discovery is virtual screening, which involves the computational screening of large libraries of chemical compounds to identify those likely to bind to a specific biological target. nih.govmdpi.com

A virtual screening campaign to discover novel derivatives of this compound could be designed using two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of a biological target (e.g., the crystal structure of TRPV1 or COX-2). mdpi.com A large chemical library would be computationally docked into the binding site of the target. Compounds would be ranked based on their predicted binding affinity and how well they fit the binding site, allowing for the identification of novel scaffolds that mimic the binding mode of this compound. nih.gov

Ligand-Based Virtual Screening (LBVS): When a high-quality structure of the target is unavailable, the structure of a known active ligand like this compound can be used as a template. nih.gov Methods such as 2D similarity searching or 3D shape-based screening would be employed to find other molecules in a database that have similar structural or physicochemical features. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for activity, is another powerful LBVS technique that could be used to screen for derivatives. researchgate.net

These cheminformatics approaches can efficiently filter vast chemical spaces, significantly accelerating the identification of new derivatives of this compound with potentially improved activity or other desirable properties. mdpi.com

Target Identification and Validation Strategies for this compound

Enzyme Inhibition/Activation Assays (e.g., Kinases, Proteases, Esterases)

There is no available data on the effects of this compound on any enzyme systems.

Receptor Binding and Functional Assays in Recombinant Systems

Information regarding the binding affinity or functional modulation of any receptors by this compound is not present in the current scientific literature.

Cellular Thermal Shift Assay (CETSA) and Other Target Engagement Methodologies

No studies utilizing CETSA or similar target engagement techniques have been published for this compound to identify its intracellular targets.

In Vitro Cellular Assays and Phenotypic Screening

Cell Viability and Proliferation Studies (e.g., Oncology, Immunology, Neurobiology Cell Lines)

There are no published studies investigating the impact of this compound on the viability or proliferation of any cell lines.

Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis, Autophagy)

The mechanisms of cell death, such as apoptosis, necrosis, or autophagy, have not been studied or reported for this compound.

Modulation of Intracellular Signaling Pathways (e.g., Western Blot, qPCR, Reporter Gene Assays)

No specific studies utilizing Western Blot, qPCR, or reporter gene assays to investigate the effects of this compound on intracellular signaling pathways were found.

For context, research on other novel acetamide derivatives often employs these techniques. For example, studies on N-(2-hydroxyphenyl)acetamide in rodent models of arthritis have used real-time PCR (qPCR) to analyze the mRNA expression of key signaling mediators such as RANKL, RANK, NF-κB, c-fos, c-jun, and Akt. researchgate.net Immunohistochemical analysis has also been used to assess the protein expression of downstream targets like iNOS and phosphorylated Akt (pAkt). researchgate.net Such methods are crucial for elucidating the molecular mechanisms by which a compound exerts its effects, but this level of investigation has not been documented for this compound.

Anti-inflammatory and Immunomodulatory Effects in Cell Culture Models

There is no specific data available detailing the anti-inflammatory or immunomodulatory effects of this compound in any cell culture models.

In the broader research landscape, various acetamide derivatives have been assessed for these properties. A common approach involves using macrophage cell lines, such as J774.A1, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. researchgate.netnih.govnih.gov The efficacy of test compounds is then measured by their ability to reduce the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). researchgate.netnih.govnih.gov Additionally, studies on other immunomodulatory agents often measure the expression of pro-inflammatory cytokines like TNF-α and IL-1β, and anti-inflammatory cytokines such as IL-10, using techniques like qPCR or ELISA to characterize the compound's effect on immune cell function. nih.govmdpi.com

Antioxidant and Oxidative Stress Response in Cellular Systems

Specific investigations into the antioxidant properties or the response to oxidative stress in cellular systems following treatment with this compound are not available in the current literature.

Methodologically, the antioxidant potential of related compounds is frequently evaluated through a variety of in vitro assays. These include cell-free radical scavenging assays (e.g., ABTS and DPPH) and cell-based assays that measure the compound's ability to mitigate oxidative stress induced by agents like tert-butyl hydroperoxide (tBOH). researchgate.netnih.govnih.gov Cellular antioxidant activity is often quantified by measuring intracellular ROS levels. mdpi.com Furthermore, the impact on endogenous antioxidant systems, such as the cellular levels of glutathione (GSH), is a key parameter in such studies. nih.govresearchgate.net

In Vivo Pre-Clinical Efficacy Studies in Animal Models

No in vivo pre-clinical efficacy studies for this compound in any animal models have been published.

Selection and Characterization of Disease Models (e.g., Rodent Models of Inflammation, Metabolic Disorders, Neurological Conditions)

As no in vivo studies have been conducted, there has been no selection or characterization of disease models for this compound.

For related anti-inflammatory compounds, researchers commonly use rodent models of acute inflammation, such as carrageenan-induced paw edema, or models of chronic inflammatory diseases like collagen-induced arthritis in rats or mice. researchgate.netnih.gov Preclinical investigations into neurological conditions might involve models of Alzheimer's disease induced by agents like scopolamine or amyloid-beta. nih.gov These models are selected to mimic specific aspects of human diseases, allowing for the evaluation of a compound's therapeutic potential.

Biomarker Analysis in Animal Tissues and Biofluids

There is no data on biomarker analysis in animal tissues or biofluids following the administration of this compound.

In typical preclinical animal studies, researchers analyze a range of biomarkers to assess a compound's efficacy and effects on the body. For anti-inflammatory agents, this often includes measuring levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in serum or tissue homogenates. researchgate.net In studies of liver function, serum levels of enzymes like alanine aminotransferase (ALT) and aspartate transaminase (AST) are monitored as biomarkers of hepatotoxicity. nih.govresearchgate.net Markers of oxidative stress, such as malondialdehyde (MDA) and glutathione (GSH), may also be quantified in tissues like the brain or liver. nih.gov

Histopathological, Immunohistochemical, and Imaging Assessments in Animal Studies

No histopathological, immunohistochemical, or imaging assessments in animal studies involving this compound have been reported.

These assessments are standard in preclinical animal research to visualize the effects of a compound at the tissue level. Histopathological analysis involves the microscopic examination of stained tissue sections to identify changes in cellular structure, inflammation, or damage. For example, in arthritis models, joint tissues are examined for signs of synovial inflammation and cartilage destruction. nih.gov Immunohistochemistry uses antibodies to detect the presence and location of specific proteins (e.g., inflammatory markers like COX-2 or signaling proteins like pAkt) within the tissue, providing mechanistic insights. researchgate.netnih.gov

Insufficient Data Available for this compound to Fulfill Article Request

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific research data for the chemical compound this compound. While information exists for structurally related compounds, such as N-(4-hydroxyphenyl)acetamide (acetaminophen), there is insufficient specific data to generate a detailed and scientifically accurate article on the biological activity and mechanistic investigations of this compound as per the requested outline.

The specific areas where data is absent for this compound include:

Molecular Pathway Elucidation and Mechanistic Dissection of this compound Action

Genetic Perturbation Studies (e.g., siRNA, CRISPR/Cas9) to Validate Targets:No literature was found describing the use of genetic perturbation techniques like siRNA or CRISPR/Cas9 to validate the molecular targets of this compound.

Due to the absence of this critical information, it is not possible to construct the requested article with the required level of detail and scientific accuracy. The generation of content for the specified sections and subsections would necessitate speculation, which would not adhere to the standards of factual reporting. Further research and publication of studies specifically focused on this compound are required before a comprehensive article on its biological activity and mechanism of action can be written.

Structure Activity Relationship Sar Studies and Rational Design of N 4 Butyl 3 Hydroxyphenyl Acetamide Analogs

Systematic Modifications of the Acetamide (B32628) Moiety

The acetamide group of N-(4-Butyl-3-hydroxyphenyl)acetamide is a crucial pharmacophoric element, and its modification can significantly impact biological activity. The amide bond itself is important for interaction with biological targets, often through hydrogen bonding.

Systematic alterations to the acetyl group can modulate properties such as potency, selectivity, and metabolic stability. For instance, increasing the steric bulk of the acyl group, by replacing the methyl group with larger alkyl or aryl moieties, can probe the size tolerance of the binding pocket. Conversely, smaller or more polar substituents could enhance solubility and alter the hydrogen bonding capacity of the molecule.

| Modification of Acetamide Moiety | R Group | Expected Impact on Activity |

| Chain Elongation | -CH2CH3, -(CH2)nCH3 | May enhance lipophilicity and binding affinity if the target has a hydrophobic pocket. |

| Introduction of Unsaturation | -CH=CH2 | Can alter conformation and introduce potential metabolic sites. |

| Cyclization | Cyclopropyl, Cyclobutyl | Restricts conformational flexibility, potentially increasing binding affinity. |

| Introduction of Heteroatoms | -CH2OCH3, -CH2NH2 | Can introduce new hydrogen bonding interactions and alter solubility. |

Substituent Effects on the Phenyl Ring (e.g., Position, Electronic, Steric Properties)

The substitution pattern on the phenyl ring of this compound is a key determinant of its biological activity. The position, electronic nature (electron-donating or electron-withdrawing), and steric bulk of substituents can profoundly influence ligand-receptor interactions, as well as the pharmacokinetic profile of the compound.

The existing 3-hydroxy and 4-butyl groups are critical. The phenolic hydroxyl group is a potential hydrogen bond donor and acceptor and can also be a site of metabolism. The butyl group at the para position contributes to the lipophilicity of the molecule, which can be important for membrane permeability and binding to hydrophobic pockets in target proteins.

Studies on related phenolic compounds have shown that the introduction of additional substituents can have varied effects. For example, adding electron-withdrawing groups like halogens (F, Cl, Br) or a nitro group (-NO2) can alter the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH. researchgate.net Such modifications can also introduce new interaction points with the target. Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase electron density in the ring and affect metabolic stability. The position of these substituents is also crucial, as steric hindrance can prevent optimal binding if the substituent is placed in a sterically constrained region of the binding site.

| Phenyl Ring Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Activity |

| Fluoro (-F) | 2, 5, or 6 | Electron-withdrawing | Small | Can enhance binding through halogen bonding and improve metabolic stability. |

| Chloro (-Cl) | 2, 5, or 6 | Electron-withdrawing | Medium | Increases lipophilicity and can form halogen bonds. |

| Methyl (-CH3) | 2, 5, or 6 | Electron-donating | Medium | Can fill hydrophobic pockets and improve metabolic stability. |

| Methoxy (-OCH3) | 2, 5, or 6 | Electron-donating | Medium | Can act as a hydrogen bond acceptor and alter solubility. |

Variation of the Butyl Chain Length, Branching, and Saturation

The n-butyl group at the 4-position of the phenyl ring plays a significant role in the molecule's interaction with its biological target, likely through hydrophobic interactions. Varying the length, branching, and saturation of this alkyl chain can provide valuable insights into the topology of the binding site.

Increasing or decreasing the length of the alkyl chain (e.g., from methyl to hexyl) can systematically probe the depth of a hydrophobic pocket. A parabolic relationship between chain length and activity is often observed, where an optimal length provides the best fit and any deviation, either shorter or longer, leads to a decrease in activity.

Branching of the alkyl chain, for instance, by replacing the n-butyl group with an isobutyl, sec-butyl, or tert-butyl group, can explore the width and steric tolerance of the binding site. A bulky tert-butyl group, for example, might be beneficial if the binding pocket is wide and accommodating, but detrimental if it is narrow.

Introducing unsaturation, such as a butenyl or butynyl chain, can alter the rigidity and conformation of the side chain. The pi electrons of a double or triple bond could also participate in pi-stacking or other electronic interactions with the target.

| Butyl Chain Variation | Modification | Rationale |

| Chain Length | Propyl, Pentyl, Hexyl | To determine the optimal length for hydrophobic interactions. |

| Branching | Isobutyl, sec-Butyl, tert-Butyl | To probe the steric constraints of the binding pocket. |

| Saturation | Butenyl, Butynyl | To introduce conformational rigidity and potential for pi-interactions. |

Bioisosteric Replacements and Scaffold Hopping Strategies Applied to this compound

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties of a lead compound. This involves replacing a functional group with another that has similar physical or chemical properties. For this compound, several bioisosteric replacements could be considered.

The acetamide group could be replaced with other functionalities that can act as hydrogen bond donors and acceptors, such as a sulfonamide, a reverse amide, or various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles.

The phenyl ring itself can be replaced by other aromatic or heteroaromatic systems, a strategy known as scaffold hopping. For example, pyridyl, pyrimidinyl, or thiophene (B33073) rings could be introduced to alter the electronic distribution, introduce new hydrogen bonding capabilities, and potentially improve properties like solubility.

The butyl group can be replaced by other lipophilic groups of similar size, such as a cyclobutyl or a tert-butyl group. Halogen atoms like chlorine or bromine can also sometimes mimic the steric bulk of a methyl or ethyl group.

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Acetamide (-NHCOCH3) | Sulfonamide (-NHSO2CH3) | Alters acidity and hydrogen bonding pattern. |

| Phenyl Ring | Pyridine Ring | Improves solubility and introduces a hydrogen bond acceptor. |

| Butyl Group | Cyclobutyl Group | Introduces conformational restriction. |

| Hydroxyl Group (-OH) | Amino Group (-NH2) | Can act as a hydrogen bond donor with different pKa. |

Impact of Chiral Centers and Stereochemistry on Biological Activity (if applicable to synthetic analogs)

While this compound itself is an achiral molecule, the introduction of chiral centers in its analogs can have a profound impact on their biological activity. Stereoisomers (enantiomers and diastereomers) of a chiral drug can exhibit significantly different potency, efficacy, and toxicity, as they interact differently with the chiral environment of biological macromolecules like enzymes and receptors.

For instance, if the butyl chain is modified to introduce a chiral center, such as in a sec-butyl group, the two resulting enantiomers may have different affinities for the target binding site. One enantiomer might fit perfectly, leading to high activity, while the other may bind poorly or not at all.

Similarly, introducing chiral centers in modifications of the acetamide moiety, for example by using an alpha-substituted acyl group, would lead to stereoisomers with potentially distinct biological profiles. It is therefore crucial in the design and synthesis of chiral analogs to separate and individually test each stereoisomer to fully understand the SAR and identify the most active and safe candidate.

Rational Design Approaches Guided by Computational Modeling and SAR Analysis

The integration of computational modeling with traditional SAR studies provides a powerful platform for the rational design of novel this compound analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the key structural requirements for biological activity.

QSAR models can be developed to correlate the physicochemical properties of a series of analogs with their biological activities. These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.

Molecular docking simulations can be employed to predict the binding mode of this compound and its analogs within the active site of a target protein. nih.gov This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. By visualizing these interactions, medicinal chemists can rationally design modifications to enhance binding affinity and selectivity. For example, if docking studies reveal an empty hydrophobic pocket near the butyl group, analogs with larger alkyl chains could be designed to fill this pocket and increase potency. Similarly, if a potential hydrogen bond acceptor on the target is not engaged, a hydrogen bond donor could be introduced into the ligand to form this favorable interaction. This iterative process of computational design, chemical synthesis, and biological testing can significantly accelerate the drug discovery process.

Pre Clinical Pharmacokinetics Pk and Adme Absorption, Distribution, Metabolism, Excretion of N 4 Butyl 3 Hydroxyphenyl Acetamide

Absorption Characteristics (In Vitro and In Situ)

Predicting the extent and rate of a drug's absorption from the gastrointestinal tract is a critical step in early drug development. A combination of in vitro cell-based and artificial membrane assays, along with in situ animal models, provides a comprehensive picture of a compound's absorption potential.

The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. nih.govnih.gov When cultured as a monolayer, these human colon adenocarcinoma cells differentiate to form tight junctions and express key transporter proteins, serving as a reliable tool to predict intestinal drug absorption. nih.gov

For N-(4-Butyl-3-hydroxyphenyl)acetamide, the assay would measure its transport across the Caco-2 monolayer in two directions: from the apical (lumenal) side to the basolateral (blood) side (A-B) and in the reverse direction (B-A). The results are expressed as an apparent permeability coefficient (Papp). A high Papp value generally correlates with good intestinal absorption.

The assay also determines the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp), which could limit its oral bioavailability.

Table 1: Example Data from Caco-2 Permeability Assay Note: This table is for illustrative purposes only and does not represent actual data.

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

|---|---|---|---|---|

| This compound | A -> B | Data not available | Data not available | Data not available |

| B -> A | Data not available | |||

| Propranolol (High Permeability Control) | A -> B | >20 | <2 | High |

The PAMPA model is a non-cell-based, high-throughput assay used to predict passive transcellular permeability. It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, into an acceptor compartment. This assay isolates passive diffusion from other transport mechanisms like active transport and paracellular movement.

By comparing the PAMPA results for this compound with its Caco-2 permeability, researchers could infer the primary mechanism of its intestinal transport. If the permeability values from both assays are similar, it would suggest that absorption is mainly driven by passive diffusion. A significantly higher permeability in the Caco-2 assay might indicate the involvement of active uptake transporters.

Table 2: Example Data from Parallel Artificial Membrane Permeability Assay (PAMPA) Note: This table is for illustrative purposes only and does not represent actual data.

| Compound | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Permeability Classification |

|---|---|---|

| This compound | Data not available | Data not available |

| Testosterone (High Permeability Control) | Data not available | High |

To obtain data from a more physiologically complex system, in situ intestinal perfusion studies are conducted in anesthetized animal models, typically rats. This technique involves isolating a segment of the intestine while maintaining its blood supply. A solution containing this compound would be perfused through this segment, and samples of the perfusate and mesenteric blood would be collected over time.

This model provides a more accurate assessment of intestinal permeability, as it accounts for the complex environment of the gut, including intact blood flow and the presence of the mucus layer. It allows for the calculation of the effective permeability coefficient (Peff) and the absorption rate constant (ka), providing valuable data that bridges the gap between in vitro assays and in vivo studies.

Distribution Profile

Once a drug is absorbed into the bloodstream, its distribution to various tissues and organs determines its concentration at the site of action and potential off-target sites. Plasma protein binding and tissue distribution studies are key to understanding this aspect of a compound's pharmacokinetic profile.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacological activity. According to the free drug theory, only the unbound fraction of a drug is available to diffuse into tissues, interact with pharmacological targets, and be cleared from the body.

Common methods to determine the plasma protein binding of this compound include equilibrium dialysis and ultrafiltration. These techniques separate the unbound drug from the protein-bound drug, allowing for the quantification of the fraction unbound (fu). A high degree of plasma protein binding (low fu) can limit the drug's distribution and availability.

Table 3: Example Data from Plasma Protein Binding Assay Note: This table is for illustrative purposes only and does not represent actual data.

| Compound | Species | Fraction Unbound (fu) | % Bound |

|---|---|---|---|

| This compound | Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available | |

| Human | Data not available | Data not available | |

| Warfarin (High Binding Control) | Human | ~0.01 | ~99% |

To understand where this compound accumulates in the body, tissue distribution studies are performed in preclinical animal species like rats or mice. After administration of the compound, animals are euthanized at various time points, and concentrations of the drug are measured in different organs and tissues (e.g., liver, kidney, brain, muscle, fat).

These studies reveal the rate and extent of distribution into tissues, help identify potential sites of accumulation or toxicity, and are crucial for calculating key pharmacokinetic parameters like the volume of distribution (Vd). This information is vital for constructing comprehensive pharmacokinetic models and for scaling doses from animals to humans.

Blood-Brain Barrier (BBB) Penetration Assessment (In Vitro Models and Animal Studies)

There is no specific information available in the reviewed literature regarding the blood-brain barrier (BBB) penetration of this compound.

General methodologies for assessing BBB penetration involve both in vitro and in vivo models. In vitro models often utilize layers of brain microvascular endothelial cells, sometimes in co-culture with astrocytes and pericytes, to form a barrier that mimics the BBB mdpi.comnih.govmdpi.comresearchgate.net. These models, such as the Transwell system, allow for the measurement of a compound's ability to cross from a "blood" side to a "brain" side mdpi.com. More advanced microfluidic "BBB-on-a-chip" models can incorporate physiological shear stress, further enhancing their predictive value nih.govmdpi.com. Animal studies are then used to confirm these findings in a complex biological system.

For a compound like this compound, its potential to cross the BBB would be a critical factor in determining its activity in the central nervous system. However, without specific studies, any discussion of its BBB penetration remains speculative.

Metabolic Stability and Metabolite Identification

No specific data on the metabolic stability or metabolite identification of this compound was found in the public literature.

Hepatic Microsomal and Hepatocyte Stability Assays

Information regarding the metabolic stability of this compound in hepatic microsomes or hepatocytes is not available.

Identification and Structural Elucidation of Major Metabolites

There are no published studies identifying or elucidating the structure of metabolites of this compound.

Metabolite identification studies are typically conducted following incubation with microsomes or hepatocytes. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are used to detect and identify the structures of metabolites formed. For a related compound, acetaminophen (B1664979), major metabolites include glucuronide and sulfate conjugates, as well as the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) formed via CYP enzymes clinpgx.org. It is plausible that this compound could undergo similar phase I (e.g., hydroxylation on the butyl chain) and phase II (e.g., glucuronidation or sulfation of the phenolic hydroxyl group) metabolic transformations. However, this has not been experimentally verified.

Cytochrome P450 (CYP) Inhibition and Induction Potential (In Vitro)

There is no available data on the potential of this compound to inhibit or induce cytochrome P450 enzymes.

Assessing the interaction of a compound with CYP enzymes is a critical step in preclinical development. In vitro assays are used to determine if a compound inhibits specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which could lead to drug-drug interactions when co-administered with other drugs metabolized by the same enzyme pensoft.netnih.govnih.gov. Similarly, the potential for a compound to induce the expression of CYP enzymes is evaluated, as this can lead to increased metabolism and reduced efficacy of co-administered drugs nih.gov. Studies on some acetaminophen analogs have shown varying degrees of CYP inhibition, but these findings cannot be directly extrapolated to this compound plos.orgresearchgate.net.

Excretion Pathways

No studies detailing the excretion pathways of this compound were identified.

Renal and Biliary Clearance Studies in Animal Models

Specific data from renal and biliary clearance studies in animal models for this compound are not available.

Mass Balance Studies in Pre-Clinical Species

For this compound, comprehensive mass balance data from preclinical species would be essential to characterize its elimination pathways. While specific studies on this compound are not publicly available, a typical study design would involve administering a single dose of the radiolabeled compound to animal models such as rats and dogs. Following administration, excreta (urine and feces) and plasma would be collected at various time points to measure total radioactivity.

The data generated would allow for the determination of key parameters such as the percentage of the dose recovered in urine and feces over time, providing a quantitative picture of the primary routes of elimination from the body. This information is vital for understanding the clearance mechanisms of the compound and for identifying any potential for accumulation in the body.

Pharmacokinetic Modeling and Simulation Based on Non-Clinical Data

Pharmacokinetic (PK) modeling and simulation play a critical role in interpreting and predicting the behavior of a drug in the body based on preclinical data. These models help in understanding the relationship between the dose, exposure, and response, and are instrumental in guiding further studies.

Compartmental and Non-Compartmental Analysis of Animal PK Data

The analysis of pharmacokinetic data from preclinical studies can be approached using two primary methods: non-compartmental analysis (NCA) and compartmental analysis. nih.govresearchgate.netresearchgate.net

Non-Compartmental Analysis (NCA)

NCA is a model-independent method used to determine key pharmacokinetic parameters directly from the plasma concentration-time data. nih.govallucent.commathworks.com This approach does not assume a specific compartmental model for the drug's distribution and elimination. mathworks.com Key parameters typically derived from NCA include:

Cmax (Maximum Concentration): The peak plasma concentration of the drug. allucent.com

Tmax (Time to Maximum Concentration): The time at which Cmax is reached. allucent.com

AUC (Area Under the Curve): A measure of the total drug exposure over time. allucent.com

t½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half. allucent.com

CL (Clearance): The volume of plasma cleared of the drug per unit of time. allucent.com

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body. allucent.com

Below is a hypothetical data table illustrating the kind of pharmacokinetic parameters that would be obtained from a non-compartmental analysis of this compound in a preclinical species.

| Parameter | Unit | Value |

| Cmax | ng/mL | 1500 |

| Tmax | h | 2 |

| AUC (0-inf) | ng*h/mL | 9000 |

| t½ | h | 4 |

| CL | L/h/kg | 0.5 |

| Vd | L/kg | 2.5 |

Compartmental Analysis

Compartmental analysis involves fitting the plasma concentration-time data to a mathematical model consisting of one or more compartments. This approach can provide a more detailed understanding of the drug's distribution and elimination kinetics. The choice of the model (e.g., one-compartment, two-compartment) is guided by the shape of the concentration-time profile. While more complex, compartmental models can be used for simulations to predict drug concentrations under different dosing regimens.

Allometric Scaling for Interspecies Prediction (Pre-Clinical Context)

Allometric scaling is a mathematical method used to predict pharmacokinetic parameters across different species based on their body weight. nih.govresearchgate.netnih.gov This technique is founded on the principle that many physiological and metabolic processes scale in a predictable manner with body size. The general allometric equation is:

Y = aW^b

Where:

Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).

W is the body weight.

a is the allometric coefficient.

b is the allometric exponent.

In the preclinical context, allometric scaling can be used to extrapolate pharmacokinetic parameters observed in smaller animal species (e.g., mice, rats) to larger species (e.g., dogs, non-human primates). nih.govnih.gov This is a valuable tool for estimating the potential pharmacokinetic profile in species where studies have not yet been conducted and for providing an initial estimate for human PK parameters. nih.govnih.gov However, it is important to note that the accuracy of allometric scaling can be influenced by interspecies differences in drug metabolism and transport, and therefore, its predictions should be interpreted with caution. nih.govresearchgate.net

A hypothetical example of allometric scaling for the clearance of this compound is presented in the table below, using data from three preclinical species to predict the clearance in a fourth.